(+)-5,6-O-Isopropylidene-L-ascorbic acid

Vue d'ensemble

Description

(+)-5,6-O-Isopropylidene-L-ascorbic acid is a derivative of L-ascorbic acid, commonly known as Vitamin C. This compound is characterized by the presence of an isopropylidene group, which is a protective group used in organic synthesis to protect the hydroxyl groups of ascorbic acid. This modification enhances the stability of the molecule, making it useful in various chemical and industrial applications.

Mécanisme D'action

Target of Action

As a derivative of l-ascorbic acid (vitamin c), it may share some of the same targets, such as enzymes involved in collagen synthesis and immune cells .

Mode of Action

It can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues .

Biochemical Pathways

L-ascorbic acid is involved in several biochemical pathways, including collagen synthesis, carnitine synthesis, and neurotransmitter synthesis. It also plays a role in immune function and the metabolism of cholesterol .

Pharmacokinetics

It is metabolized in the liver and excreted in the urine .

Result of Action

L-ascorbic acid is known to play a crucial role in the synthesis of collagen, a protein that provides structure and strength to tissues. It also acts as an antioxidant, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Factors such as temperature, ph, and light exposure can affect the stability and efficacy of many compounds, including l-ascorbic acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (+)-5,6-O-Isopropylidene-L-ascorbic acid typically involves the protection of the hydroxyl groups of L-ascorbic acid. One common method is the reaction of L-ascorbic acid with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to form the isopropylidene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(+)-5,6-O-Isopropylidene-L-ascorbic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.

Reduction: It can be reduced back to L-ascorbic acid under specific conditions.

Substitution: The isopropylidene group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using reagents like acetic anhydride or alkyl halides.

Major Products Formed

The major products formed from these reactions include various derivatives of L-ascorbic acid, such as dehydroascorbic acid, and other substituted ascorbic acid derivatives.

Applications De Recherche Scientifique

(+)-5,6-O-Isopropylidene-L-ascorbic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other ascorbic acid derivatives and as a reagent in organic synthesis.

Biology: The compound is studied for its antioxidant properties and its role in cellular metabolism.

Medicine: Research focuses on its potential therapeutic effects, including its use in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: It is used in the production of cosmetics, food additives, and as a stabilizer in various industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Ascorbic Acid: The parent compound, known for its antioxidant properties and essential role in human health.

Dehydroascorbic Acid: An oxidized form of ascorbic acid with similar biological activity.

Ascorbyl Palmitate: A fat-soluble derivative of ascorbic acid used in cosmetics and food preservation.

Uniqueness

(+)-5,6-O-Isopropylidene-L-ascorbic acid is unique due to its enhanced stability compared to L-ascorbic acid. The isopropylidene group protects the hydroxyl groups, making it less susceptible to oxidation and degradation. This stability makes it particularly useful in industrial applications where prolonged shelf life and resistance to environmental factors are crucial.

Activité Biologique

(+)-5,6-O-Isopropylidene-L-ascorbic acid (VCA) is a derivative of L-ascorbic acid (vitamin C) that has garnered attention for its enhanced stability and biological activity. This compound is particularly noted for its potential applications in dermatology and oncology due to its antioxidant properties and ability to scavenge free radicals. The following sections will explore the biological activity of VCA, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of VCA typically involves the reaction of L-ascorbic acid with acetone in the presence of anhydrous cupric sulfate as a catalyst. This method has been reported to yield over 90% purity, making it a viable option for pharmaceutical applications .

Antioxidant Properties

VCA demonstrates significant antioxidant activity, which is crucial for its biological efficacy. Studies have shown that VCA exhibits up to 30 times the antioxidant activity of standard L-ascorbic acid in cellular models. This enhanced activity is attributed to its ability to effectively scavenge reactive oxygen species (ROS) .

Table 1: Comparative Antioxidant Activity

| Compound | Antioxidant Activity (Relative to VC) |

|---|---|

| L-Ascorbic Acid (VC) | 1x |

| This compound (VCA) | 30x |

Cellular Studies

In vitro studies using HaCaT cells (human keratinocyte cell line) have demonstrated that VCA not only supports cell viability but also enhances cellular antioxidant activity (CAA). Specifically, VCA has been shown to promote cell survival at concentrations up to 900 μM without cytotoxic effects .

Case Study: Skin Cell Viability

A study evaluating the effects of VCA on HaCaT cells found that treatment with VCA significantly improved cell viability compared to untreated controls. The results indicated that VCA could serve as a protective agent against oxidative stress in skin cells.

Antimicrobial Activity

Research has indicated that VCA possesses antimicrobial properties. In a study examining various derivatives of ascorbic acid, VCA exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of VCA

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The biological activity of VCA can be attributed to several mechanisms:

- Free Radical Scavenging : VCA effectively neutralizes free radicals due to its structural properties, thus preventing oxidative damage.

- Cell Signaling Modulation : It may influence cellular signaling pathways related to apoptosis and inflammation, enhancing cellular responses to stress .

- Stabilization of Other Compounds : As a prodrug, VCA can enhance the stability and bioavailability of other therapeutic agents when used in formulations .

Propriétés

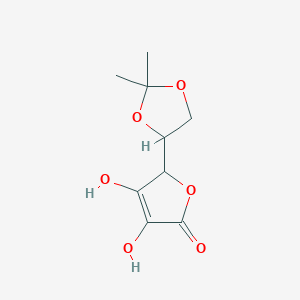

IUPAC Name |

(2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,7,10-11H,3H2,1-2H3/t4-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXUQBFHDHCZAD-MHTLYPKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)[C@@H]2C(=C(C(=O)O2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.